molecular formula C16H17ClN2O3 B4956393 N-(5-chloro-2-pyridinyl)-2-(4-methoxyphenoxy)butanamide

N-(5-chloro-2-pyridinyl)-2-(4-methoxyphenoxy)butanamide

Cat. No.: B4956393
M. Wt: 320.77 g/mol
InChI Key: GBJQXEGLVYPRQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-pyridinyl)-2-(4-methoxyphenoxy)butanamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2000 by researchers at Bayer AG and has since become a popular tool in the study of various biological processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-pyridinyl)-2-(4-methoxyphenoxy)butanamide 11-7082 involves the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation, cell survival, and immune responses. This compound 11-7082 acts by binding to a key protein in this pathway, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have a range of biochemical and physiological effects, including the inhibition of cytokine production, the induction of apoptosis in cancer cells, and the protection of neurons from oxidative stress. It has also been shown to have anti-inflammatory effects in various models of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-chloro-2-pyridinyl)-2-(4-methoxyphenoxy)butanamide 11-7082 is its specificity for the NF-κB pathway, making it a valuable tool for the study of this pathway in various biological processes. However, its use is limited by its potential toxicity and off-target effects, which must be carefully considered in experimental design.

Future Directions

There are several future directions for the use of N-(5-chloro-2-pyridinyl)-2-(4-methoxyphenoxy)butanamide 11-7082 in scientific research. One area of interest is the development of novel therapies for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, based on the inhibition of the NF-κB pathway. Another area of interest is the study of the role of NF-κB signaling in cancer progression and the development of new cancer therapies based on the inhibition of this pathway. Finally, the potential neuroprotective effects of this compound 11-7082 make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis Methods

The synthesis of N-(5-chloro-2-pyridinyl)-2-(4-methoxyphenoxy)butanamide 11-7082 involves several steps, including the reaction of 5-chloro-2-pyridinylamine with 4-methoxyphenol to form 5-chloro-2-(4-methoxyphenoxy)pyridine. This intermediate is then reacted with butyric anhydride to yield the final product, this compound.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)-2-(4-methoxyphenoxy)butanamide 11-7082 has been used in a wide range of scientific research applications, including the study of inflammation, cancer, and neurodegenerative diseases. It has been shown to inhibit the activity of several key signaling pathways involved in these processes, making it a valuable tool for researchers.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(4-methoxyphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c1-3-14(22-13-7-5-12(21-2)6-8-13)16(20)19-15-9-4-11(17)10-18-15/h4-10,14H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJQXEGLVYPRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC=C(C=C1)Cl)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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